N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a quinazolinone core, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one.
Introduction of the Triazole Ring: The quinazolinone derivative is then reacted with ethyl chloroacetate to introduce the triazole ring.
Sulfonamide Formation: Finally, the triazole-quinazolinone intermediate is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new pharmaceuticals and agrochemicals due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-mercapto-3-phenylquinazolin-4(3H)-one.
Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, such as various antifungal agents.
Uniqueness
N-[(4-ethyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its combination of a quinazolinone core, a triazole ring, and a sulfonamide group. This unique structure imparts a range of biological activities and chemical reactivities that are not commonly found in simpler compounds.
Properties
Molecular Formula |
C21H22N6O3S2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C21H22N6O3S2/c1-3-26-19(13-27(32(2,29)30)15-9-5-4-6-10-15)24-25-21(26)31-14-18-22-17-12-8-7-11-16(17)20(28)23-18/h4-12H,3,13-14H2,1-2H3,(H,22,23,28) |
InChI Key |
PQUXITIIDWMIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)CN(C4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
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